2-[3-(Tert-butyl)phenoxy]-4-methylphenylamine
Description
2-[3-(Tert-butyl)phenoxy]-4-methylphenylamine is a synthetic aromatic amine characterized by a phenoxy backbone substituted with a tert-butyl group at the 3-position and a methyl group at the 4-position of the adjacent phenylamine moiety. The tert-butyl group enhances lipophilicity, while the phenoxy and amine functionalities enable hydrogen bonding and nucleophilic reactivity.
Properties
IUPAC Name |
2-(3-tert-butylphenoxy)-4-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-12-8-9-15(18)16(10-12)19-14-7-5-6-13(11-14)17(2,3)4/h5-11H,18H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGLSYMXIKXRSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)OC2=CC=CC(=C2)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[3-(Tert-butyl)phenoxy]-4-methylphenylamine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the Friedel-Crafts alkylation of phenol with isobutylene, catalyzed by strong acids such as triflic acid or solid acids like zeolites .
Chemical Reactions Analysis
2-[3-(Tert-butyl)phenoxy]-4-methylphenylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenoxy radicals.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong bases or acids.
Common reagents used in these reactions include sulfuric acid, nitric acid, and sodium hydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[3-(Tert-butyl)phenoxy]-4-methylphenylamine has several scientific research applications:
Chemistry: It is used in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound is used as an industrial antioxidant and in the production of stable polymeric materials
Mechanism of Action
The mechanism of action of 2-[3-(Tert-butyl)phenoxy]-4-methylphenylamine involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions . It can also form hydrogen bonds and participate in intramolecular attractions, influencing its reactivity and stability .
Comparison with Similar Compounds
Tert-Butyl-Substituted Antioxidants
- 2(3)-tert-Butyl-4-hydroxyanisole (BHA) Structural Similarities: Both compounds feature a tert-butyl group attached to a phenolic ring. However, BHA includes a methoxy group at the 4-position, whereas the target compound has a methylphenylamine group. Functional Differences: BHA is a well-documented antioxidant that elevates hepatic glutathione S-transferase (GST) and epoxide hydratase activities, enhancing detoxification of carcinogens like benzo(a)pyrene . In contrast, 2-[3-(Tert-butyl)phenoxy]-4-methylphenylamine lacks direct evidence of antioxidant activity but may share enzyme-inducing properties due to its tert-butyl substituent. Biological Impact: Dietary BHA reduces mutagenic metabolites by 5- to 10-fold in mice via GST activation .
Tert-Butyl Phenoxy-Pyrrolidine Derivatives
- (S)-tert-Butyl 3-(2-(trifluoromethyl)phenoxy)-pyrrolidine-1-carboxylate Structural Parallels: This compound (MFCD11111501) shares a tert-butyl-phenoxy motif but incorporates a pyrrolidine-carboxylate group instead of methylphenylamine . The target compound’s amine group may position it as a precursor for bioactive molecules, though cost differences would depend on synthetic complexity.
Key Comparative Data Table
Research Findings and Implications
- Enzyme Interactions : While BHA’s tert-butyl group drives GST activation , the target compound’s amine may redirect its biological activity toward receptor binding or catalysis.
- Synthetic Applications: The tert-butyl group’s stability in multi-step reactions (e.g., EP 4 374 877 A2 ) suggests that this compound could serve as a robust intermediate in amine-focused syntheses.
- Pharmacological Potential: Structural analogs like the pyrrolidine-carboxylate derivative indicate that tert-butyl-phenoxy compounds are valuable in drug development, though the target compound’s amine group requires further study for toxicity and efficacy.
Biological Activity
2-[3-(Tert-butyl)phenoxy]-4-methylphenylamine, also known by its CAS number 946728-98-9, is a compound of interest in biological research due to its potential therapeutic properties. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant studies that highlight its applications in medicinal chemistry.
- Molecular Formula: C17H21NO
- Molecular Weight: 255.35 g/mol
- Structural Characteristics: The compound features a tert-butyl group, a phenoxy group, and an aniline moiety, which contribute to its unique chemical behavior and biological interactions.
Synthesis Methods
The synthesis of this compound can be achieved through various organic reactions. A common approach involves the reaction of tert-butyl phenol with 4-methylphenylamine under controlled conditions. This process typically requires the use of solvents like dimethylformamide (DMF) and catalysts to enhance yield and purity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound modulates enzymatic activity through:
- Hydrogen Bonding: The amino group can form hydrogen bonds with target proteins.
- Hydrophobic Interactions: The tert-butyl and phenoxy groups enhance binding affinity through hydrophobic interactions.
Antimicrobial Activity
Research has indicated that derivatives of compounds similar to this compound exhibit antimicrobial properties against various pathogens. For instance, studies on structurally related compounds have shown effective inhibition against:
- Mycobacterium tuberculosis (MIC values ranging from 2.7 μM to 45 μM)
- Plasmodium falciparum (IC50 values around 11 μM)
- Leishmania donovani (IC50 values around 4.8 μM) .
Anti-inflammatory Potential
The compound's phenolic structure suggests potential anti-inflammatory effects, which have been explored in various preclinical studies. These studies indicate that similar compounds can reduce pro-inflammatory cytokine levels, thereby mitigating inflammatory responses.
Study on Antimalarial Activity
A study published in Bioorganic & Medicinal Chemistry Letters evaluated several phenoxy-substituted anilines for their antimalarial activity. The results demonstrated that compounds with structural similarities to this compound showed promising activity against chloroquine-resistant strains of P. falciparum .
Research on Enzyme Inhibition
In another investigation focusing on enzyme inhibition, derivatives were tested for their ability to inhibit the Type III secretion system (T3SS) in pathogenic bacteria. The results indicated that certain analogs could significantly downregulate T3SS activity, suggesting a potential therapeutic avenue for treating bacterial infections .
Summary of Research Findings
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
